molecular formula C13H19BrN2O2S B2482362 Tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate CAS No. 951259-16-8

Tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B2482362
CAS No.: 951259-16-8
M. Wt: 347.27
InChI Key: FJQABAIILWOQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate (CAS 951259-16-8) is a brominated heterocyclic building block of high value in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C13H19BrN2O2S and a molecular weight of 347.27 g/mol, features a piperidine ring that is simultaneously protected by a Boc (tert-butoxycarbonyl) group and functionalized with a 5-bromothiazole moiety . The Boc group is a cornerstone of synthetic organic chemistry, offering robust protection for the secondary amine and allowing for selective deprotection under mild acidic conditions to generate a versatile amine intermediate for further derivatization . The presence of the bromine atom on the thiazole ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. This enables researchers to efficiently create diverse chemical libraries by coupling the molecule with various boronic acids, amines, and other partners . Its primary research applications include serving as a key precursor in the synthesis of more complex molecules for screening as potential pharmaceutical candidates, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can access batch-specific analytical data, including 1 H NMR and HPLC/GC profiles, to ensure compound identity and purity for their experiments .

Properties

IUPAC Name

tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)11-15-8-10(14)19-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQABAIILWOQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951259-16-8
Record name tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate typically involves the bromination of tert-butyl 4-(thiazol-2-yl)piperidine-1-carboxylate. A common method includes the following steps:

    Starting Material: tert-butyl 4-(thiazol-2-yl)piperidine-1-carboxylate.

    Reagent: N-Bromosuccinimide (NBS).

    Solvent: Acetonitrile.

    Reaction Conditions: The mixture is stirred at room temperature for 14 hours and then heated at 50°C for 4 hours.

    Workup: The reaction mixture is poured into a solution of sodium sulfite and sodium hydroxide, followed by extraction with ethyl acetate, drying over magnesium sulfate, and concentration in vacuo.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the thiazole ring.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: De-brominated or partially reduced thiazole derivatives.

    Oxidation: Oxidized thiazole derivatives with modified electronic properties.

Scientific Research Applications

Tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate has several applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Utilized in the development of new therapeutic agents, particularly in cancer research.

    Industry: Employed in the synthesis of high-value compounds and materials with specific properties.

Mechanism of Action

The exact mechanism of action for tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom and thiazole ring may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate with structurally related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Modifications Biological Activity/Application Key References
This compound (Target Compound) C₁₃H₁₉BrN₂O₂S 5-Bromo-thiazole Intermediate for kinase inhibitors
Tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate C₁₆H₁₉N₃O₇S₂ Methylsulfonyl, nitrobenzoyl CDK9 inhibitor candidate
Tert-butyl 4-(6-methoxy-5-nitro-2H-indazol-2-yl)piperidine-1-carboxylate C₁₉H₂₄N₄O₅ Methoxy-nitroindazole Antiprotozoal agent precursor
Tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate C₁₄H₂₀BrN₃O₃ 5-Bromo-pyrimidine, ether linkage Kinase inhibitor intermediate
Tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate C₁₈H₂₄N₄O₃ Amino-methoxyindazole Antiprotozoal activity (moderate-high)

Physicochemical Properties

  • Stability : Sulfonyl groups (e.g., in ’s compound) may reduce metabolic degradation compared to bromo-thiazole’s susceptibility to nucleophilic substitution.
  • Solubility: Methoxy and amino groups in indazolyl derivatives enhance aqueous solubility, whereas bromo-thiazole’s hydrophobicity may necessitate formulation optimization .

Biological Activity

Tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate (commonly referred to as TBTP) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C13H19BrN2O2S
  • Molecular Weight : 347.278 g/mol
  • Purity : ≥95%
  • Storage Conditions : 2-8 °C

TBTP's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromothiazole moiety is significant, as thiazole derivatives are known for their diverse pharmacological profiles, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial effects. For instance, TBTP has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Potential

Studies have explored TBTP's effectiveness against cancer cell lines. Preliminary findings suggest that TBTP may induce apoptosis in specific cancer cells by activating caspase pathways. The compound's ability to inhibit tumor growth in vitro has been documented, with ongoing research focusing on its efficacy in vivo.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study conducted by Smith et al. (2020) evaluated the antimicrobial activity of TBTP against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, suggesting significant antibacterial properties.
  • Anticancer Activity :
    • In a study published in the Journal of Medicinal Chemistry, researchers investigated TBTP's effects on breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of treatment. Mechanistic studies revealed that TBTP activates apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
  • Neuroprotective Effects :
    • Another area of interest is TBTP's neuroprotective potential. A recent study indicated that TBTP could protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to the compound's ability to scavenge free radicals and enhance the expression of antioxidant enzymes.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mLSmith et al., 2020
AntimicrobialEscherichia coli32 µg/mLSmith et al., 2020
AnticancerMCF-7 (Breast Cancer)15 µMJournal of Medicinal Chemistry
NeuroprotectiveNeuronal CellsN/AOngoing Research

Q & A

Basic: What are the recommended synthetic routes for tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions. A common approach includes coupling 5-bromothiazole derivatives with piperidine intermediates under controlled conditions. For example:

  • Step 1: React tert-butyl 4-aminopiperidine-1-carboxylate with 5-bromothiazole-2-carbonyl chloride in dichloromethane (DCM) using a coupling agent like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as a catalyst .
  • Step 2: Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Variables: Temperature (0–25°C), solvent polarity, and reaction time significantly influence yield.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm the presence of the tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and bromothiazole protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS expected [M+H]⁺ ~387.2) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water mobile phase .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage: Store in a sealed container at 2–8°C, protected from light and moisture .
  • First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical advice .

Advanced: How to resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Literature Review: Compare toxicity profiles of structurally similar compounds (e.g., tert-butyl piperidine derivatives with halogenated heterocycles) .
  • Experimental Testing: Conduct acute toxicity assays (OECD Guideline 423) on model organisms (e.g., zebrafish embryos) to determine LC₅₀ values .
  • Data Normalization: Account for batch-to-batch variability by standardizing purity thresholds (>95%) and solvent systems .

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the piperidine nitrogen .
  • Catalyst Optimization: Evaluate alternatives to DCC (e.g., EDC·HCl or HATU) to reduce side reactions .
  • Temperature Control: Use microwave-assisted synthesis (80–100°C, 30 minutes) to accelerate coupling reactions .

Advanced: What methodologies are recommended for assessing ecological impact?

Methodological Answer:

  • PBT/vPvB Assessment: Follow OECD Guidelines 305 (bioaccumulation) and 301 (biodegradation) due to the compound’s brominated aromatic moiety .
  • Soil Mobility Studies: Use column leaching tests with artificial soil (pH 5–7) to evaluate adsorption coefficients (Kd) .

Advanced: How to address poor solubility in aqueous buffers for biological assays?

Methodological Answer:

  • Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 0.1% Tween-80 to prevent precipitation .
  • Liposome Encapsulation: Use phosphatidylcholine-based liposomes to enhance bioavailability .

Advanced: What techniques verify stereochemical purity in derivatives?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .
  • X-ray Crystallography: Resolve crystal structures to confirm absolute configuration (e.g., triclinic P1 space group, α/β/γ angles ~80–90°) .

Advanced: How to evaluate stability under varying pH and temperature?

Methodological Answer:

  • Forced Degradation Studies: Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • pH Stability: Test buffered solutions (pH 1–12) and monitor hydrolysis using 19^19F NMR (if fluorinated analogs are synthesized) .

Advanced: How to interpret conflicting binding affinity data in enzyme inhibition studies?

Methodological Answer:

  • Assay Validation: Replicate experiments using isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, Kd) .
  • Orthogonal Assays: Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out artifacts .
  • Negative Controls: Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.